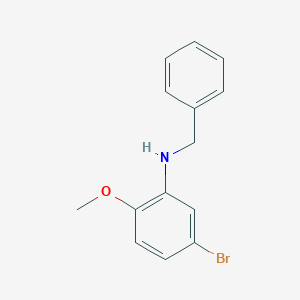
N-benzyl-5-bromo-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-bromo-2-methoxyaniline is an organic compound with the molecular formula C14H14BrNO. It is a derivative of aniline, where the aniline core is substituted with a benzyl group, a bromine atom, and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-bromo-2-methoxyaniline typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxyaniline.
Benzylation: The key step involves the benzylation of 5-bromo-2-methoxyaniline. This can be achieved by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
N-benzyl-5-bromo-2-methoxyaniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyaniline: This compound is similar but lacks the benzyl group, which can affect its reactivity and applications.
N-benzyl-3-methoxyaniline: This compound has a similar structure but with the bromine atom replaced by a hydrogen atom, leading to different chemical properties.
Uniqueness
N-benzyl-5-bromo-2-methoxyaniline is unique due to the presence of both the bromine and methoxy groups, which provide specific reactivity patterns. The benzyl group also enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C14H14BrNO |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
N-benzyl-5-bromo-2-methoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
UZXXHRSAMRKBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



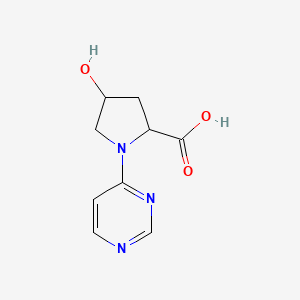


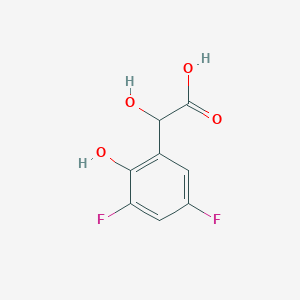
![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)

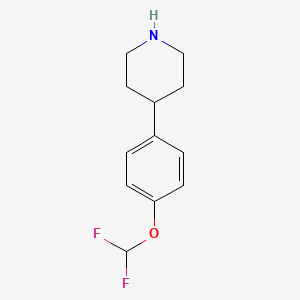
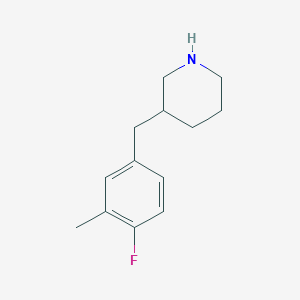
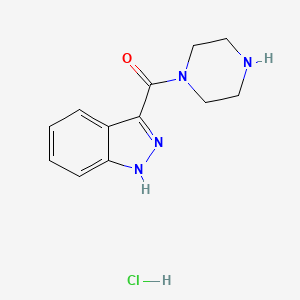

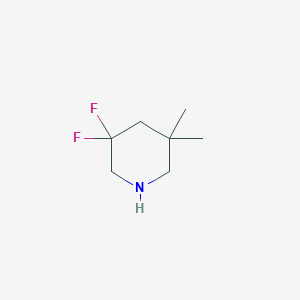
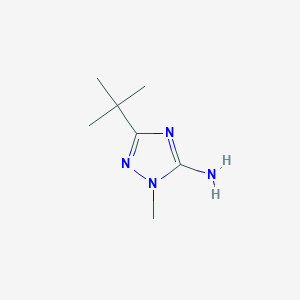
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
